1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide
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Overview
Description
1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a 3,5-dimethoxybenzoyl group and an N-(2-methylpropyl) carboxamide group. Its distinct structure imparts specific chemical and physical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3,5-dimethoxybenzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine.
Attachment of the N-(2-Methylpropyl) Carboxamide Group: The final step involves the amidation reaction, where the piperidine derivative is reacted with 2-methylpropylamine to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide: Lacks the N-(2-methylpropyl) group, which may result in different chemical and biological properties.
1-(3,5-dimethoxybenzoyl)-N-(2-ethylpropyl)piperidine-4-carboxamide: Contains a different alkyl group, which may affect its reactivity and interactions with biological targets.
1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13(2)12-20-18(22)14-5-7-21(8-6-14)19(23)15-9-16(24-3)11-17(10-15)25-4/h9-11,13-14H,5-8,12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUKTCSJIIYJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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